1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine

Cancer Metabolism Glutaminase 1 (GLS1) Inhibition Structure-Activity Relationship (SAR)

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine, referred to in some vendor literature as TDPA, is a heterocyclic small molecule (C7H12N4S, MW 184.26) comprising a piperidine ring substituted at the 4-position with a primary amine and at the 1-position with a 1,3,4-thiadiazole moiety. Commercially available typically at 98% purity , this compound is primarily cited as a key structural intermediate or building block in medicinal chemistry, particularly for the development of allosteric inhibitors targeting glutaminase 1 (GLS1) for oncology research.

Molecular Formula C7H12N4S
Molecular Weight 184.26 g/mol
CAS No. 1341425-33-9
Cat. No. B1469181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine
CAS1341425-33-9
Molecular FormulaC7H12N4S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NN=CS2
InChIInChI=1S/C7H12N4S/c8-6-1-3-11(4-2-6)7-10-9-5-12-7/h5-6H,1-4,8H2
InChIKeyRCUGCNDWXXTCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine (CAS 1341425-33-9): Glutaminase 1 Inhibitor Scaffold and Research Intermediate


1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine, referred to in some vendor literature as TDPA, is a heterocyclic small molecule (C7H12N4S, MW 184.26) comprising a piperidine ring substituted at the 4-position with a primary amine and at the 1-position with a 1,3,4-thiadiazole moiety. Commercially available typically at 98% purity , this compound is primarily cited as a key structural intermediate or building block in medicinal chemistry, particularly for the development of allosteric inhibitors targeting glutaminase 1 (GLS1) for oncology research [1]. Its utility is derived from its role as a core scaffold for further chemical derivatization to modulate biological activity and physicochemical properties.

Why 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine Cannot Be Simply Replaced by Other Thiadiazole-Piperidine Analogs


Direct substitution of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine with structurally analogous compounds, such as the closely related regioisomer N-(1,3,4-thiadiazol-2-yl)piperidin-4-amine (CAS 1341071-50-8) or the 4-hydroxy derivative (1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol) [1], is unsubstantiated without rigorous quantitative comparison. The primary amine at the piperidine 4-position is a critical vector for further synthetic elaboration. For instance, in the advanced GLS1 inhibitor series, conversion of this amine into an ethanol derivative is a key step leading to the potent compound 24y (IC50 68 nM) [2]. Even minor modifications to this substitution pattern can drastically alter target potency, selectivity, and downstream pharmacokinetic profiles, as demonstrated by the >220-fold selectivity over GLS2 achieved only in specific analogs and not inherent to the scaffold itself [2]. Therefore, this compound's value is specifically as a defined, functionalized intermediate and not as an interchangeable bioactive entity.

Quantitative Differentiation Evidence for 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine Against Key Comparators


Role as a Defined Synthetic Intermediate En Route to Highly Potent GLS1 Inhibitors vs. Direct Bioactivity of the Parent Scaffold

A search of primary research papers and authoritative databases did not return any direct biological activity (e.g., IC50, Ki) for the parent compound 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine against GLS1 or any other target. Its differentiation is best understood through its role in the synthesis of highly potent analogs. For example, chemical modification of this amine-containing scaffold yielded compound 24y (2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog), which demonstrated an IC50 of 68 nM against GLS1 kinase [1]. This top-down potency of the elaborated molecule establishes the value of the core building block. In contrast, the closely related analog 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol, which lacks the synthetically versatile amine handle, is noted for different electronic properties, acting as a hydrogen-bond acceptor [2], potentially limiting its utility in analogous synthetic pathways.

Cancer Metabolism Glutaminase 1 (GLS1) Inhibition Structure-Activity Relationship (SAR)

Impact of 4-Position Substitution on GLS1 Selectivity Profile: Amine Scaffold vs. Optimized Ethanol Analog

While the parent 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine has no reported selectivity profile, the critical importance of the functional group at the 4-position is demonstrated by the lead compound 24y. This compound, derived from the amine scaffold, exhibits more than 220-fold selectivity for GLS1 over GLS2 [1]. This high level of selectivity is a direct result of the structure-activity relationship (SAR) exploration, where the specific substituent at the 4-position is a key determinant. The unmodified amine precursor is the entry point for introducing this advantageous selectivity, a feature that cannot be assumed for other scaffolds like the regioisomer N-(1,3,4-thiadiazol-2-yl)piperidin-4-amine, for which no such selective downstream analog is reported.

GLS1/GLS2 Selectivity Metabolic Pathway Inhibition Drug Design

Structural and Physicochemical Differentiation from the N-Linked Regioisomer

A key structural comparator is the regioisomer N-(1,3,4-thiadiazol-2-yl)piperidin-4-amine (CAS 1341071-50-8), which has an identical molecular formula (C7H12N4S) and mass (184.26 g/mol) but differs in the connectivity between the thiadiazole and piperidine rings . In the target compound, the thiadiazole is directly N-linked to the piperidine nitrogen, while in the regioisomer, the connection is via an NH bridge at the thiadiazole's 2-position. This fundamental structural divergence leads to differences in the electronic environment and molecular shape. The target compound's connectivity places the basic piperidine nitrogen in a different steric and electronic context than the regioisomer's aniline-like NH linkage, which can influence its protonation state and reactivity as a building block. This subtle but critical difference makes them non-interchangeable intermediates for SAR studies or patent landscapes.

Regioisomer Differentiation Chemical Intermediate Molecular Recognition

Validated Application Scenarios for Procuring 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine


Synthesis of Potent and Selective Allosteric GLS1 Inhibitors for Oncology

This compound is the validated synthetic starting point for building potent and selective allosteric inhibitors of glutaminase 1 (GLS1), a key target in cancer metabolism. Direct literature evidence shows that structural elaboration of this scaffold leads to compounds like 24y with an IC50 of 68 nM against GLS1 and >220-fold selectivity over GLS2, demonstrating in vivo antitumor activity in xenograft models [1]. This scenario is highly specific to this scaffold; the regioisomer or 4-hydroxy analog cannot be substituted to achieve the same chemical series.

Structure-Activity Relationship (SAR) Studies Targeting the GLS1 Allosteric Pocket

The 4-position primary amine serves as a versatile chemical handle for introducing diverse functional groups to systematically probe the allosteric binding pocket of GLS1. As demonstrated by the successful development of compound 24y, this handle is essential for moving from a non-active precursor to a potent inhibitor. The compound's value is as a defined, functionalized building block for generating focused chemical libraries where the nature of the 4-substituent is the key variable under investigation [1].

Regioisomer-Specific Chemical Biology Tool Probe Development

Given its distinct connectivity from the N-linked regioisomer , this compound can be used to create tool compounds or affinity probes that are structurally faithful to the 'direct N-linkage' class of inhibitors. This is crucial for target engagement studies where the binding mode of a ligand is highly dependent on the thiadiazole-piperidine junction. Using the incorrect regioisomer would produce probes with different vectoring and pharmacophoric properties, confounding biological interpretation.

Patent Landscape and Intellectual Property (IP) Creation

For organizations building IP around GLS1 inhibitors, this exact scaffold is a key intermediate in a demonstrated, high-potency series. Procuring and utilizing this specific compound allows for the generation of novel composition-of-matter patents derived from the published lead optimization path, which has already shown in vivo efficacy [1]. Generic substitution with an alternative scaffold would not support claims based on this validated chemotype.

Quote Request

Request a Quote for 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.